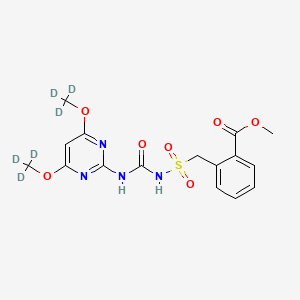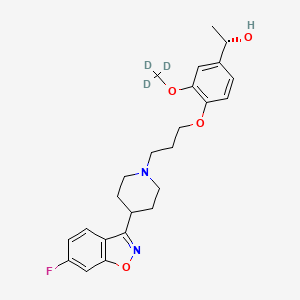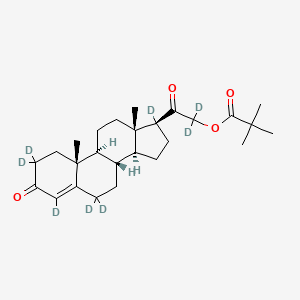
Lrrk2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lrrk2-IN-3 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, most notably Parkinson’s disease. LRRK2 is a multidomain protein with both guanosine triphosphatase (GTPase) and kinase activities, making it a crucial regulator of multiple cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Lrrk2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate specific chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Lrrk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties and inhibition mechanisms of LRRK2.
Wirkmechanismus
Lrrk2-IN-3 exerts its effects by selectively binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes, including vesicle trafficking and autophagy . The molecular targets and pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the mechanistic target of rapamycin (mTOR) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other small-molecule inhibitors target LRRK2, including:
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I inhibitor with a similar mechanism of action.
DNL201 and DNL151: Type II inhibitors currently in clinical trials for Parkinson’s disease.
Uniqueness of Lrrk2-IN-3
This compound is unique due to its high selectivity and potency in inhibiting LRRK2 kinase activity. Unlike some other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C25H29ClF2N6O2 |
|---|---|
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
(3R,4R)-4-[4-[6-chloro-2-[[1-[(1R)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m1/s1 |
InChI-Schlüssel |
VFCYOTBJVABSBY-AOHZBQACSA-N |
Isomerische SMILES |
CC1=C(C=NN1[C@@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@@]6(COC[C@@H]6O)C |
Kanonische SMILES |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)










![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)


